N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide hydrochloride
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Overview
Description
N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide hydrochloride is a synthetic organic compound with a molecular formula of C10H21N3O2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylcarbamoyl group and a methylamino group attached to a butanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide hydrochloride typically involves the reaction of dimethylcarbamoyl chloride with N-methyl-4-(methylamino)butanamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of excess dimethylcarbamoyl chloride ensures complete conversion of the starting material, and the product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, thiols.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Carbamates, ureas, thiolourethanes.
Scientific Research Applications
N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Explored for its potential pharmacological activities, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The dimethylcarbamoyl group is known to interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pathways involved include covalent binding to the enzyme’s active site or non-covalent interactions that alter the enzyme’s conformation .
Comparison with Similar Compounds
- N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide.
- N-methyl-4-(methylamino)butanamide.
- Dimethylcarbamoyl chloride.
Comparison: N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide hydrochloride is unique due to the presence of both dimethylcarbamoyl and methylamino groups, which confer specific chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater stability under various conditions. Its unique structure allows for diverse applications in scientific research and industrial processes .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-4-(methylamino)butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2.ClH/c1-11-7-5-6-9(14)13(4)8-10(15)12(2)3;/h11H,5-8H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJURDSBVCZHTNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)N(C)CC(=O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1605128-18-4 |
Source
|
Record name | N-[(dimethylcarbamoyl)methyl]-N-methyl-4-(methylamino)butanamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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